molecular formula C9H16N2O2S B2924095 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine CAS No. 2195162-69-5

4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine

Cat. No.: B2924095
CAS No.: 2195162-69-5
M. Wt: 216.3
InChI Key: DGZJCFLJPPZZAU-UHFFFAOYSA-N
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Description

4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine is a heterocyclic compound that features both a thiazolidine and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine typically involves the reaction of 4-methylmorpholine with a thiazolidine derivative. One common method includes the use of multicomponent reactions, click chemistry, and nano-catalysis to improve selectivity, purity, and yield .

Industrial Production Methods: Industrial production methods for this compound may involve the use of green chemistry principles to ensure cleaner reaction profiles and efficient catalyst recovery. Techniques such as atom economy and the use of environmentally benign solvents are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

  • (4R)-2-methylthiazolidine-2,4-dicarboxylic acid
  • 2-Iminothiazolidine derivatives

Comparison: 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine is unique due to the presence of both a thiazolidine and a morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced pharmacological activities and improved solubility .

Properties

IUPAC Name

(4-methylmorpholin-2-yl)-(1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-10-2-4-13-8(6-10)9(12)11-3-5-14-7-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZJCFLJPPZZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)N2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2195162-69-5
Record name 4-methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine
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